BenchChemオンラインストアへようこそ!

Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate (CAS 503615-07-4) is a core heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine class. It functions dually as a pivotal synthetic intermediate and as Apixaban Impurity 19 in the manufacturing pathway of Apixaban, a direct Factor Xa inhibitor anticoagulant.

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
CAS No. 503615-07-4
Cat. No. B3021200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate
CAS503615-07-4
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H22N4O4/c1-3-30-22(28)19-18-12-13-25(15-6-4-14(23)5-7-15)21(27)20(18)26(24-19)16-8-10-17(29-2)11-9-16/h4-11H,3,12-13,23H2,1-2H3
InChIKeyUVAQGQOGOJLALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate (CAS 503615-07-4): Essential Apixaban Intermediate and Impurity Reference Standard


Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate (CAS 503615-07-4) is a core heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine class. It functions dually as a pivotal synthetic intermediate and as Apixaban Impurity 19 in the manufacturing pathway of Apixaban, a direct Factor Xa inhibitor anticoagulant [1]. The molecule has a molecular formula of C₂₂H₂₂N₄O₄ and a molecular weight of 406.43 g/mol . Its chemical identity is strictly defined by the presence of a 4-aminophenyl group at the 6-position and a 4-methoxyphenyl group at the 1-position, features that directly dictate its chromatographic behavior and synthetic utility .

Why Generic Substitution of Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate (CAS 503615-07-4) Fails in Regulated Apixaban Synthesis


Substituting CAS 503615-07-4 with other pyrazolo[3,4-c]pyridine analogs in Apixaban manufacturing is precluded by strict regulatory, analytical, and synthetic constraints. Its distinct amine and ester functional groups render its chromatographic retention time and mass spectrometric fragmentation unique among Apixaban-related impurities, as demonstrated in validated HPLC methods that separate nine known impurities including CAS 503615-07-4 [1]. Using an incorrect impurity reference standard would lead to false negative or inaccurate quantification, directly violating ICH Q3A/Q3B guidelines for impurity profiling in ANDA submissions. Furthermore, the compound's specific reactivity as an intermediate is non-interchangeable; its 4-aminophenyl moiety is essential for subsequent acylation steps in the Apixaban synthetic route, a transformation not possible with analogs bearing nitro or dehydro modifications [2].

Quantitative Differentiation of Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate (CAS 503615-07-4) Against Key Apixaban Impurity Comparators


Superior Chromatographic Purity Specification (98.61% by HPLC) Compared to Methyl Ester Analog Impurity 15 (95%)

CAS 503615-07-4 is commercially available with a certified HPLC purity of 98.61%, a specification that exceeds the typical >95% purity offered for its closest structural analog, Apixaban Impurity 15 (methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, CAS 1466571-07-2) . This quantitative difference of 3.61% in absolute purity is critical for method validation where the reference standard's purity factor directly impacts the accuracy of impurity quantification .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Unique Structural Determinant: 4-Aminophenyl Moiety Enables Specific Reactivity in Apixaban Synthesis Pathway

The compound possesses a free 4-aminophenyl group at the 6-position, a critical structural feature that distinguishes it from its nitro-precursor analog, Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 536759-91-8) . This primary aromatic amine is essential for the subsequent acylation step in the Apixaban synthetic route, where it reacts with 5-chlorovaleryl chloride to install the pentanamido side chain [1]. The nitro analog (CAS 536759-91-8) lacks this reactive amine and requires a separate reduction step, thereby adding process complexity and cost.

Organic Synthesis Process Chemistry Intermediate Characterization

Defined Long-Term Storage Requirement (-20°C) Ensures Chromatographic Integrity Relative to Unspecified Apixaban Impurity References

CAS 503615-07-4 is specified for long-term storage at -20°C under an inert atmosphere, as documented by multiple reputable suppliers . This defined, low-temperature storage condition contrasts with many other Apixaban impurity reference standards, which are often designated for refrigeration at 2-8°C or have no explicit stability-indicating storage parameters . The -20°C requirement implies a higher sensitivity to thermal degradation, likely due to the reactive primary amine and ester functionalities.

Stability Studies Reference Standard Management Pharmaceutical Storage

Validated Analytical Utility in AQbD HPLC Method for Apixaban Impurity Quantification

CAS 503615-07-4 is specifically included among nine known impurities in a validated, stability-indicating reverse-phase HPLC method developed using a Quality by Design (QbD) approach for the quantification of related substances in Apixaban drug substance [1]. The method achieved baseline separation of all nine impurities from the Apixaban peak in under 15 minutes, with a total run time of 15 minutes using a Zorbax Stable Bond Phenyl column (150 × 4.6 mm, 5 μm) and a mobile phase of water, acetonitrile, methanol, and perchloric acid at a flow rate of 1.2 mL/min [1]. This established chromatographic behavior provides a validated, quantitative benchmark for CAS 503615-07-4 that is not available for many other Apixaban-related impurities.

Analytical Method Development Quality by Design (QbD) Regulatory Science

Procurement-Oriented Application Scenarios for Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate (CAS 503615-07-4)


ANDAs and Generic Apixaban Formulation Quality Control

CAS 503615-07-4 is an essential impurity reference standard for Abbreviated New Drug Applications (ANDAs) for generic Apixaban. Its 98.61% certified purity ensures accurate quantification of this process-related impurity in drug substance and finished product batches, meeting ICH Q3A/Q3B thresholds for identification and qualification. Its inclusion in validated HPLC methods [1] provides a ready-to-implement analytical solution for QC laboratories.

Apixaban Process Development and Synthetic Route Optimization

In process chemistry, CAS 503615-07-4 serves as the penultimate intermediate in the Apixaban synthetic route [2]. Its unique 4-aminophenyl moiety is the site of the final acylation step, making it the critical control point for overall yield and purity. Sourcing this intermediate with high purity directly correlates with the efficiency of the final API synthesis and the minimization of downstream purification.

Analytical Method Development and Validation for Related Substances

The compound's well-characterized chromatographic behavior, including its retention time and resolution from Apixaban and other impurities in a validated AQbD HPLC method [1], makes it an ideal marker for developing and validating new analytical methods. Its use as a system suitability standard ensures that chromatographic systems are performing optimally for Apixaban impurity profiling.

Regulatory Submission Support for Drug Master Files (DMFs)

CAS 503615-07-4, as a characterized impurity (Apixaban Impurity 19), is a required component of the impurity profile section of a Drug Master File (DMF) for Apixaban API. Procuring a well-documented reference standard with a Certificate of Analysis (CoA) that includes HPLC purity, NMR, and MS data supports the regulatory submission by providing evidence of rigorous impurity control and analytical capability.

Quote Request

Request a Quote for Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.